N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and halogenated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the bromination and fluorination of a phenyl ring, followed by the introduction of a carboxamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Shares the halogenated phenyl structure but lacks the furan ring and carboxamide group.
N-(4-fluorophenyl)-2-bromo-benzamide: Similar halogenation pattern but different functional groups.
Uniqueness
N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide is unique due to its combination of a furan ring, carboxamide group, and halogenated phenyl groups
Biological Activity
N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide is a synthetic compound characterized by its unique structure, which includes a furan ring and a phenyl ring with bromine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with specific molecular targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H10BrFNO2. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and influences its biological interactions. These substituents can improve solubility and stability, which are crucial for drug development.
One of the primary biological targets for this compound is the Mitogen-Activated Protein Kinase 10 (MAPK10) . MAPK10 plays a significant role in cellular processes such as inflammation, apoptosis, and differentiation. By modulating MAPK10 activity, this compound may influence cell proliferation and survival pathways, making it a candidate for therapeutic applications in diseases associated with dysregulated MAPK signaling.
Table 1: Summary of Biological Targets and Mechanisms
Target | Mechanism of Action | Potential Applications |
---|---|---|
MAPK10 | Modulates cell proliferation and apoptosis | Cancer therapy, inflammatory diseases |
Other kinases | Inhibition of specific kinase pathways | Targeted drug design |
Biological Activity Studies
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes involved in critical signaling pathways.
- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound can lead to cell cycle arrest in cancer cells, indicating its potential as an anticancer agent.
- Interaction with Proteins : Interaction studies reveal that the compound can form specific interactions with proteins involved in signaling pathways, which may enhance binding affinity through mechanisms like halogen bonding or π-stacking interactions.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study reported that treatment with this compound resulted in reduced viability of various cancer cell lines, suggesting its potential as an anticancer agent. The study highlighted that the compound induced apoptosis through the activation of MAPK signaling pathways.
- Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses. The results indicated that this compound could reduce pro-inflammatory cytokine production in vitro.
Properties
Molecular Formula |
C12H9BrFNO2 |
---|---|
Molecular Weight |
298.11 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C12H9BrFNO2/c1-7-2-5-11(17-7)12(16)15-10-4-3-8(13)6-9(10)14/h2-6H,1H3,(H,15,16) |
InChI Key |
QNRITUUPVKBHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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